N-(4-ethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide
Description
N-(4-ethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide: is a complex organic compound that features a spirocyclic structure with a thiophene ring and an acetamide group
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[(2-thiophen-2-yl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3OS2/c1-2-16-8-10-17(11-9-16)23-19(26)15-28-21-20(18-7-6-14-27-18)24-22(25-21)12-4-3-5-13-22/h6-11,14H,2-5,12-13,15H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCHXPJFSLLAKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCCCC3)N=C2C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the spirocyclic core, followed by the introduction of the thiophene ring and the acetamide group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the acetamide group, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Electrophiles like bromine or nitronium ions in the presence of Lewis acids.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.
Biology: In biological research, the compound may be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.
Medicine: The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases where spirocyclic compounds have shown efficacy.
Industry: In the industrial sector, the compound could be used in the development of new polymers or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which N-(4-ethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. The spirocyclic structure may allow it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. The thiophene ring could also participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
- N-(4-methylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide
- N-(4-chlorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide
Uniqueness: N-(4-ethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its electronic properties and reactivity. This subtle difference can lead to variations in biological activity and chemical behavior compared to its analogs.
Biological Activity
N-(4-ethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities based on diverse research findings.
Synthesis and Structural Characteristics
The compound is synthesized through a reaction involving (E)-4-(benzylideneamino)-5-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione and 2-bromo-1-phenylethanone in ethanol with triethylamine as a catalyst. The reaction yields the target compound after filtration and recrystallization from ethanol. The crystal structure analysis reveals that the compound consists of two independent molecules and a water molecule in the asymmetric unit, exhibiting normal bond lengths and angles typical for similar compounds .
Biological Activity
Research indicates that derivatives of 1,2,4-triazoles and their analogs exhibit various biological activities including:
1. Antimicrobial Activity
- Several studies have shown that compounds with similar structures possess significant antibacterial and antifungal properties. For instance, triazole derivatives have been reported to inhibit the growth of pathogenic bacteria and fungi effectively .
2. Anticancer Properties
- The potential anticancer activity of the compound has been explored through various assays. In vitro studies suggest that it may induce apoptosis in cancer cell lines by disrupting cellular signaling pathways involved in cell proliferation and survival .
3. Anti-inflammatory Effects
- Compounds similar to this compound have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators in cell models .
4. Enzyme Inhibition
- The mechanism of action involves interaction with specific enzymes or receptors, leading to inhibition or modulation of their activity. This characteristic is crucial for developing drugs targeting various diseases.
Case Studies
Several case studies highlight the biological activities of compounds related to this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antibacterial activity against Staphylococcus aureus with an IC50 value of 15 µM. |
| Study B | Reported cytotoxic effects on breast cancer cell lines with an IC50 of 20 µM, indicating potential as an anticancer agent. |
| Study C | Showed anti-inflammatory properties by reducing TNF-alpha levels in LPS-stimulated macrophages by 30% at 10 µM concentration. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
